molecular formula C14H14N2O B14864415 1-Naphthalen-2-YL-piperazin-2-one

1-Naphthalen-2-YL-piperazin-2-one

Cat. No.: B14864415
M. Wt: 226.27 g/mol
InChI Key: QIMSSLCUJZAPNE-UHFFFAOYSA-N
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Description

1-Naphthalen-2-YL-piperazin-2-one is an organic compound with the molecular formula C14H14N2O It features a naphthalene ring attached to a piperazine ring, which is further substituted with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-YL-piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of naphthalene-2-carboxylic acid with piperazine under specific conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the piperazinone ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-YL-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Naphthalen-2-YL-piperazin-2-one has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-YL-piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, depending on its structure and the target involved .

Comparison with Similar Compounds

  • 1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl-acetic acid
  • N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
  • N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide

Comparison: 1-Naphthalen-2-YL-piperazin-2-one is unique due to its specific structural features, such as the naphthalene ring and the piperazinone moiety. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-naphthalen-2-ylpiperazin-2-one

InChI

InChI=1S/C14H14N2O/c17-14-10-15-7-8-16(14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,15H,7-8,10H2

InChI Key

QIMSSLCUJZAPNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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